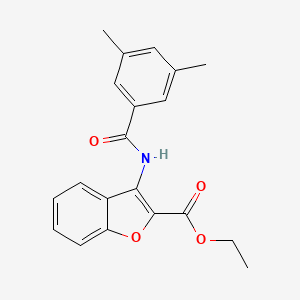

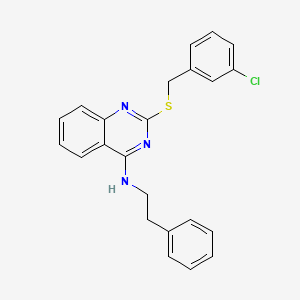

Ethyl 3-(3,5-dimethylbenzamido)benzofuran-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-(3,5-dimethylbenzamido)benzofuran-2-carboxylate is a derivative of benzofuran . Benzofurans are a class of organic compounds that are ubiquitous in nature and have shown a broad range of biological activity . They are often used as key intermediates for subsequent transformations into functionalized derivatives .

Synthesis Analysis

The synthesis of benzofuran-3-carboxylate esters, such as Ethyl 3-(3,5-dimethylbenzamido)benzofuran-2-carboxylate, has been achieved through various methods. One method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium, followed by treatment with concentrated H2SO4 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran-3-carboxylate esters include condensation, oxidative cross coupling, and Knoevenagel condensation . These reactions lead to the formation of furan, followed by annulation of a cyclohexane by oxo-Michael reaction and aromatization of the intermediate .Applications De Recherche Scientifique

Chemical Synthesis and Crystal Structure

- The compound has been utilized in chemical synthesis, specifically in the alkaline hydrolysis of related esters, leading to the formation of carboxylic acids with distinct crystal structures. These structures exhibit intermolecular hydrogen bonding and interactions, contributing to the formation of centrosymmetric dimers and further stacking into specific molecular arrangements (Choi et al., 2008), (Choi et al., 2009).

Synthesis of Novel Compounds

- The compound is involved in the synthesis of a variety of novel structures, such as 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. These syntheses often involve one-pot reactions and the use of ultrasound irradiation conditions, showcasing the compound's role in facilitating diverse chemical reactions (Gao et al., 2011).

Biological Activities

- Ethyl 3-(3,5-dimethylbenzamido)benzofuran-2-carboxylate derivatives have shown potential biological activities. For instance, certain derivatives have been tested for their in vitro anti-HIV-1 and HIV-2 activities, demonstrating the compound's relevance in the field of medicinal chemistry and drug discovery (Mubarak et al., 2007).

Pharmacological Research

- The compound has been involved in pharmacological research, particularly in the synthesis of conformationally restricted dopamine analogues. This highlights its potential application in the development of therapeutic agents targeting neurological disorders (Gentles et al., 1991).

Orientations Futures

Benzofuran derivatives have attracted significant attention due to their wide range of biological activities and potential applications in many aspects . Future research may focus on further exploring the biological activities of these compounds, developing new synthesis methods, and designing new drugs based on these structures .

Propriétés

IUPAC Name |

ethyl 3-[(3,5-dimethylbenzoyl)amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-4-24-20(23)18-17(15-7-5-6-8-16(15)25-18)21-19(22)14-10-12(2)9-13(3)11-14/h5-11H,4H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQDHNWRHGRNDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(3,5-dimethylbenzamido)benzofuran-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methoxy-1-methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyrazole-4-carboxamide](/img/structure/B2828691.png)

![N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2828700.png)

![2-[(4-Chlorophenyl)formamido]ethyl 4-methylbenzene-1-sulfonate](/img/structure/B2828702.png)

![Methyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2828710.png)

![2-(benzylthio)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2828711.png)

![4-methoxy-N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2828712.png)

![5-(3,4-dimethoxyphenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2828714.png)